molecular formula C9H9BBrFO4 B7947171 (4-Bromo-3-(ethoxycarbonyl)-2-fluorophenyl)boronic acid

(4-Bromo-3-(ethoxycarbonyl)-2-fluorophenyl)boronic acid

Cat. No.: B7947171
M. Wt: 290.88 g/mol
InChI Key: PVTFLYRJQFHQBT-UHFFFAOYSA-N
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Description

(4-Bromo-3-(ethoxycarbonyl)-2-fluorophenyl)boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structural properties and reactivity. Boronic acids are known for their versatility in forming carbon-carbon bonds, making them valuable intermediates in various chemical syntheses.

Properties

IUPAC Name

(4-bromo-3-ethoxycarbonyl-2-fluorophenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BBrFO4/c1-2-16-9(13)7-6(11)4-3-5(8(7)12)10(14)15/h3-4,14-15H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVTFLYRJQFHQBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)Br)C(=O)OCC)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BBrFO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-3-(ethoxycarbonyl)-2-fluorophenyl)boronic acid typically involves the reaction of 4-bromo-3-(ethoxycarbonyl)-2-fluorophenylboronic acid with appropriate reagents under controlled conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used for the formation of carbon-carbon bonds .

Industrial Production Methods

Industrial production of boronic acids, including this compound, often involves large-scale synthesis using automated systems and optimized reaction conditions to ensure high yield and purity. Techniques such as acoustic dispensing technology have been employed to accelerate the synthesis process and create large libraries of boronic acid derivatives .

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-3-(ethoxycarbonyl)-2-fluorophenyl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: Conversion to corresponding boronic esters or acids.

    Reduction: Formation of boron-containing reduced products.

    Substitution: Halogen substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

(4-Bromo-3-(ethoxycarbonyl)-2-fluorophenyl)boronic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the development of enzyme inhibitors and probes for biological studies.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of kinase inhibitors and other therapeutic agents.

    Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of (4-Bromo-3-(ethoxycarbonyl)-2-fluorophenyl)boronic acid involves its ability to form reversible covalent bonds with target molecules. This property is particularly useful in the design of enzyme inhibitors, where the boronic acid moiety can interact with active site residues, leading to inhibition of enzyme activity. The molecular targets and pathways involved depend on the specific application and the nature of the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of multiple functional groups, including bromine, ethoxycarbonyl, and fluorine. These groups confer distinct reactivity and allow for the formation of a wide range of derivatives, making it a valuable compound in synthetic chemistry .

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